5-bromo-2,3-dihydro-1H-indole-6-sulfonamide
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Overview
Description
5-bromo-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound with the molecular formula C8H9BrN2O2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary target of 5-Bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a promising target for antibiotic development .
Mode of Action
5-Bromoindoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is essential for the enzyme’s activity . This interaction inhibits the function of DapE, thereby disrupting the bacterial cell wall synthesis .
Biochemical Pathways
The inhibition of DapE affects the diaminopimelate (DAP) pathway , which is vital for both lysine biosynthesis and peptidoglycan formation in bacteria. The disruption of this pathway leads to the inhibition of bacterial growth and proliferation .
Result of Action
The inhibition of DapE by 5-Bromoindoline-6-sulfonamide results in the disruption of bacterial cell wall synthesis . This leads to the inhibition of bacterial growth and proliferation, making this compound a potential candidate for antibiotic development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromoindoline-6-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide typically involves the bromination of indole derivatives. One common method involves dissolving N-formylindoline in dichloromethane and adding dibromohydantoin at low temperatures (-10 to 0°C). The reaction mixture is then washed with sodium bisulfite solution, followed by water, and the product is crystallized and dried .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Dibromohydantoin: Used for bromination reactions.
Sodium bisulfite: Used for washing the reaction mixture.
Dichloromethane: Used as a solvent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
5-bromo-2,3-dihydro-1H-indole-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide include:
- 5-bromoindole
- 2,3-dihydro-1H-indole-6-sulfonamide
- 5-bromo-2,3-dihydro-1H-indole
Uniqueness
This compound is unique due to its specific combination of a bromine atom and a sulfonamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-6-3-5-1-2-11-7(5)4-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLIZSUBDJGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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